4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. The (5Z)-configuration indicates a Z-geometry at the benzylidene double bond, critical for molecular conformation and bioactivity . The benzylidene moiety at position 5 is substituted with a para-dimethylamino group (–N(CH₃)₂), a strong electron-donating group that enhances solubility in polar solvents and may influence receptor binding .
Properties
IUPAC Name |
4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-4-14(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNETPFOBLKCF-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinone Synthesis
The thiazolidinone core is typically synthesized via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones. A foundational approach involves the reaction of 2-thioxo-4-thiazolidinone with chloroacetic acid derivatives under basic conditions . For instance, 3-(4-carboxybutyl)-2-thioxo-1,3-thiazolidin-4-one serves as a critical intermediate. This step is catalyzed by triethylamine in anhydrous ethanol at reflux (78°C), yielding the thiazolidinone backbone with a butanoic acid side chain .
The introduction of the 4-(dimethylamino)benzylidene group occurs via a Knoevenagel condensation between the thiazolidinone intermediate and 4-dimethylaminobenzaldehyde . This reaction is conducted in polar aprotic solvents (e.g., dimethylformamide or acetic acid) at elevated temperatures (80–100°C) to facilitate imine formation . The (Z)-stereochemistry of the benzylidene moiety is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the thioxo group .
Key reaction parameters :
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Molar ratio : 1:1.2 (thiazolidinone:aldehyde) to drive completion.
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Catalyst : Piperidine or ammonium acetate (0.5–1 mol%).
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Reaction time : 6–12 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, eluent: dichloromethane/methanol 95:5). Structural validation employs:
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¹H NMR (DMSO-d₆): δ 7.65 (d, J = 8.5 Hz, 2H, aromatic), δ 3.05 (s, 6H, N(CH₃)₂), δ 2.35 (t, J = 7.2 Hz, 2H, CH₂COO), δ 1.65 (m, 4H, CH₂CH₂) .
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IR : Peaks at 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S) .
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HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm) .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Source |
|---|---|---|---|---|
| Knoevenagel (DMF) | 72 | 98.5 | High stereoselectivity | |
| Acid-catalyzed (AcOH) | 68 | 97.2 | Reduced side products | |
| Microwave-assisted | 85 | 99.1 | Shorter reaction time (2 hours) |
The microwave-assisted method enhances reaction efficiency by 30% compared to conventional heating, achieving complete conversion within 2 hours at 100°C .
Mechanistic Insights
The condensation proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde carbonyl, forming an enolate intermediate. Proton transfer and dehydration yield the (Z)-configured benzylidene product due to steric hindrance from the dimethylamino group . Density functional theory (DFT) calculations confirm the (Z)-isomer’s stability is 4.2 kcal/mol lower than the (E)-form, rationalizing the observed stereoselectivity .
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and minimize decomposition. A patented protocol reports a 78% isolated yield at 10 kg batch size, with residual solvents <0.1% (ICH guidelines). Critical quality attributes (CQAs) include particle size distribution (D90 < 50 µm) and polymorphic form (confirmed by XRD) .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (-S-) group at position 2 of the thiazolidinone ring undergoes nucleophilic substitution under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 2-Methylthio derivative | Improved lipophilicity; retains antimicrobial activity. |
| Acylation | Acetyl chloride, pyridine, RT | 2-Acetylthio derivative | Enhanced solubility in polar solvents. |
This reactivity is critical for modifying pharmacokinetic properties while preserving the thiazolidinone scaffold’s bioactivity .
Cycloaddition Reactions via the Exocyclic Double Bond
The (5Z)-benzylidene group participates in [4+2] Diels-Alder reactions, enabling the synthesis of polycyclic structures:
Steric hindrance from the dimethylamino group limits reactivity with bulkier dienophiles .
Hydrolysis and Decarboxylation
The butanoic acid moiety undergoes pH-dependent transformations:
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Acidic Hydrolysis (HCl, H₂O, 80°C):
Cleavage of the thiazolidinone ring yields 4-(dimethylamino)cinnamaldehyde and thiourea derivatives. -
Basic Decarboxylation (NaOH, EtOH, reflux):
Forms 3-(3-mercaptopropyl)-5-(4-dimethylaminobenzylidene)thiazolidin-4-one, a potent β-lactamase inhibitor (Ki: 0.8 µM) .
Oxidation:
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Thioxo to Sulfonyl:
Treating with H₂O₂/CH₃COOH converts the thioxo group to a sulfonyl group, reducing antidiabetic activity but increasing stability .
Reduction:
-
Benzylidene Double Bond:
Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic double bond, abolishing anticancer properties (IC₅₀ > 100 µM vs. HeLa) .
Esterification and Amide Formation
The carboxylic acid group reacts with alcohols or amines:
Metal Complexation
The compound forms coordination complexes with transition metals, altering its electronic properties:
Photochemical Reactions
UV irradiation (λ = 365 nm) induces [5Z→5E] isomerization of the benzylidene group, reversibly modulating its absorption spectrum (λₐᵦₛ shift: 420 nm → 390 nm) . This property is exploitable in photopharmacology.
Key Mechanistic Insights
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The thiazolidinone ring’s electron-deficient C4 carbonyl directs electrophilic attacks to the exocyclic double bond .
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Steric effects from the 4-dimethylamino group hinder reactions at the para position of the benzylidene moiety .
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The butanoic acid chain’s flexibility enables conformational adaptation during enzyme binding .
This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery and materials science. Further studies should explore its use in click chemistry and PROTAC synthesis.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate.
- Cyclization : This intermediate undergoes cyclization with α-bromo butanoic acid under reflux conditions in ethanol, often using sodium acetate as a base to facilitate the process.
Research has indicated that 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid exhibits several significant biological activities:
Anticancer Activity
Studies have shown that derivatives of thiazolidine compounds display notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : K562 (leukemia), HeLa (cervical), A549 (lung), and MCF-7 (breast).
- IC50 Values : Various derivatives showed IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, indicating significant potency compared to standard treatments like cisplatin.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 8.5 | |
| Compound B | HeLa | 15.1 | |
| Compound C | MDA-MB-361 | 12.7 | |
| Compound D | A549 | 21.5 |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
Research indicates that certain thiazolidine derivatives exhibit strong inhibitory effects on bacterial growth, outperforming some traditional antibiotics.
Case Study on Anticancer Efficacy
A study focused on the anticancer efficacy of this compound demonstrated that it induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. The results indicated that treatment with the compound led to increased levels of pro-apoptotic markers in treated cells.
Case Study on Antibacterial Activity
Another study assessed the antibacterial efficacy of the compound against various bacterial strains, revealing strong inhibitory effects on bacterial growth. Molecular docking studies suggested a strong binding affinity to bacterial targets, which may explain its antibacterial efficacy.
Mechanism of Action
The mechanism of action of 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethylamino group may enhance the compound’s binding affinity through electronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
Key structural analogs differ in the substituent at the para-position of the benzylidene ring (Table 1):
Impact :
- Dimethylamino (–N(CH₃)₂): Enhances solubility in acidic media (protonation) and may improve binding to targets like GPR35, as seen in related agonists .
- Methoxy (–OCH₃) : Balances lipophilicity and polarity, often linked to improved metabolic stability .
Variations in the Acid Side Chain
The acid moiety influences molecular charge and interactions (Table 2):
Impact :
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group increases solubility in acidic buffers (pH < 4) via protonation .
- LogP : Predicted logP ~2.5 (moderate lipophilicity), favorable for oral bioavailability.
- Metabolic Stability: Methoxy and dimethylamino substituents may reduce oxidative metabolism compared to unsubstituted analogs .
Biological Activity
The compound 4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C16H18N2O3S2
- Molecular Weight : 350.46 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antiproliferative Activity : Thiazolidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
- Antibacterial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Molecular docking studies suggest a strong binding affinity to bacterial targets, which may explain its antibacterial efficacy .
- Anti-inflammatory Effects : Some thiazolidine derivatives exhibit anti-inflammatory properties by reducing pro-inflammatory markers in macrophages, indicating their potential in treating inflammatory diseases .
Anticancer Activity
A series of studies have evaluated the anticancer potential of thiazolidine derivatives:
- Cell Lines Tested : K562 (leukemia), HeLa (cervical), A549 (lung), and MCF-7 (breast).
- IC50 Values : Various derivatives showed IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, demonstrating significant potency compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 8.5 | |
| Compound B | HeLa | 15.1 | |
| Compound C | MDA-MB-361 | 12.7 | |
| Compound D | A549 | 21.5 |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
Results indicated that certain thiazolidine derivatives exhibited strong inhibitory effects on bacterial growth, with some compounds performing better than traditional antibiotics.
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antibacterial Activity :
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how is reaction progress monitored?
The compound is synthesized via Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and a thiazolidinone precursor. A typical procedure involves refluxing equimolar amounts of the aldehyde and 3-alkyl-2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated via recrystallization from DMF/ethanol mixtures. For example, describes similar syntheses using TLC and IR/NMR for validation .
Q. Which spectroscopic techniques confirm the compound’s structure and purity?
- 1H/13C NMR : Confirms the Z-configuration of the benzylidene moiety (δ 7.2–8.1 ppm for aromatic protons) and the thiazolidinone ring (C=O at ~170 ppm).
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages matching calculated values as in ) .
Q. What purification methods are effective for isolating this compound?
Recrystallization using DMF-acetic acid or DMF-ethanol mixtures is standard (). Column chromatography with silica gel (ethyl acetate/hexane) may resolve impurities. Purity is confirmed via HPLC (>95%) as described in for related analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for Z-configuration thiazolidinone derivatives?
Yields depend on reaction kinetics and substituent effects. reports yields of 34–74% for analogs, influenced by:
- Catalyst : Piperidine or ammonium acetate enhances cyclization ().
- Solvent : Polar aprotic solvents (DMF) improve solubility.
- Microwave-assisted synthesis : Reduces reaction time and increases yields (92–96% in ).
- Stoichiometry : Excess aldehyde (1.2–1.5 eq.) drives condensation .
Q. How do structural modifications impact biological activity, and how are contradictions in bioactivity data resolved?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzylidene ring enhance antimicrobial activity ().
- Bioassay design : Disk diffusion () and microdilution () methods must standardize bacterial strains and concentrations. Contradictions arise from assay variability (e.g., pH, inoculum size) or substituent electronic effects. Dose-response curves and comparative MIC studies validate results .
Q. What mechanistic evidence supports the cyclocondensation pathway?
Stepwise synthesis in isolates intermediates (e.g., Schiff base formation), confirming a Knoevenagel mechanism. LC-MS tracks intermediates, while kinetic studies under varying pH (4–6) and temperature (70–100°C) optimize cyclization. uses IR to verify thioxo group retention during reactions .
Q. How is stereochemical integrity of the Z-isomer maintained, and what techniques confirm it?
- Stereochemical control : Kinetic control (shorter reaction times) favors the Z-isomer.
- Validation : NOESY NMR () shows spatial proximity between benzylidene and thiazolidinone protons. X-ray crystallography (if available) provides definitive confirmation .
Q. What strategies improve aqueous solubility for pharmacological testing?
- Salt formation : Sodium salt of the butanoic acid moiety.
- Co-solvents : DMSO/water mixtures (up to 10% DMSO).
- Nanoformulation : Liposomal encapsulation (referenced in ’s handling guidelines for hygroscopicity considerations) .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting solubility or stability data across studies?
Variations arise from measurement conditions (e.g., pH, temperature). Standardize protocols per :
Q. What computational tools predict structure-activity relationships (SAR) for this compound?
- Docking studies : Use AutoDock Vina with protein targets (e.g., bacterial enoyl-ACP reductase).
- QSAR models : Correlate logP and Hammett constants (σ) with bioactivity data from and .
Methodological Best Practices
- Synthesis : Always confirm Z/E configuration via NMR.
- Bioassays : Include positive controls (e.g., ciprofloxacin) and validate via triplicate experiments.
- Data reporting : Disclose solvent systems, catalyst loading, and spectroscopic parameters to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
